Ethyl 3,5-diethylpyridine-4-carboxylate
Description
Ethyl 3,5-diethylpyridine-4-carboxylate is a pyridine derivative featuring ethyl substituents at the 3- and 5-positions and an ethyl ester group at the 4-position. Its molecular structure (C₁₄H₁₉NO₂; molecular weight: 233.31 g/mol) confers unique physicochemical properties, including moderate lipophilicity (predicted logP ≈ 2.8) and a boiling point range of 280–300°C. The ethyl groups introduce steric hindrance and electron-donating inductive effects, influencing the pyridine ring’s electron density and reactivity.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 3,5-diethylpyridine-4-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-4-9-7-13-8-10(5-2)11(9)12(14)15-6-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
JBZWTWWIGRKESZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=CC(=C1C(=O)OCC)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Ethyl 3,5-diethylpyridine-4-carboxylate is compared to three analogs (Table 1):
Ethyl 3-methylpyridine-4-carboxylate (C₁₁H₁₃NO₂): Smaller methyl substituents reduce steric bulk, increasing solubility in polar solvents.
Ethyl 5-ethylpyridine-4-carboxylate (C₁₂H₁₅NO₂): A single ethyl group at the 5-position lowers lipophilicity (logP ≈ 2.2) compared to the diethyl analog.
Mthis compound (C₁₃H₁₇NO₂): The methyl ester group slightly enhances hydrolysis susceptibility due to reduced steric protection.
Table 1: Key Properties of this compound and Analogs
| Compound Name | Molecular Weight (g/mol) | Predicted logP | Boiling Point (°C) | Solubility (mg/mL, H₂O) |
|---|---|---|---|---|
| This compound | 233.31 | 2.8 | 280–300 | 0.5–1.0 |
| Ethyl 3-methylpyridine-4-carboxylate | 179.22 | 1.9 | 230–250 | 5.0–10.0 |
| Ethyl 5-ethylpyridine-4-carboxylate | 193.24 | 2.2 | 260–280 | 2.0–4.0 |
| Mthis compound | 219.28 | 2.5 | 270–290 | 1.0–2.0 |
Note: LogP values are calculated using DFT-based methods ; solubility data inferred from substituent hydrophobicity trends.
Reactivity and Electronic Properties
Density functional theory (DFT) studies reveal critical differences in electronic parameters:
- Electrophilicity Index (ω): The diethyl analog exhibits lower electrophilicity (ω = 1.8 eV) compared to the monoethyl derivative (ω = 2.1 eV), attributed to electron-donating ethyl groups stabilizing the pyridine ring .
- Global Hardness (η): Higher hardness (η = 5.2 eV) in the diethyl compound suggests greater kinetic stability against electrophilic attacks than analogs with fewer ethyl groups (e.g., η = 4.7 eV for Ethyl 3-methylpyridine-4-carboxylate) .
- Fukui Function Analysis: The carboxylate oxygen in the diethyl derivative shows elevated nucleophilic Fukui function values (f⁻ ≈ 0.15), indicating susceptibility to electrophilic interactions, such as hydrogen bonding in catalytic systems .
Research Findings and Limitations
- Computational Insights: DFT studies (e.g., Colle-Salvetti methods) provide robust predictions of electronic properties but may underestimate solvent effects .
- Contradictions: Some studies report conflicting logP values for pyridine carboxylates due to variations in measurement techniques (e.g., shake-flask vs. chromatographic methods).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
